molecular formula C10H12F3NO2 B1381916 (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol CAS No. 1553934-13-6

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

Cat. No.: B1381916
CAS No.: 1553934-13-6
M. Wt: 235.2 g/mol
InChI Key: BPKAEEYPAOZYCT-UHFFFAOYSA-N
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Description

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol is a pyridine-based building block designed for research and development, particularly in medicinal chemistry. Its structure incorporates a hydroxymethyl group and a 1,1,1-trifluoropropan-2-yloxy chain, making it a versatile intermediate for constructing more complex molecules. The presence of the hydroxymethyl group is a key functional handle, allowing for further derivatization through reactions such as oxidation, esterification, or etherification to explore structure-activity relationships . While direct data on this compound is limited, its close structural similarity to other documented pyridine carboxylic acids suggests its value in synthetic campaigns . Specifically, related compounds featuring the 2-methyl-6-(alkoxy)pyridine-3-carboxylate core have been identified as key intermediates in patented research for GABA receptor binding compounds , indicating potential applications in developing therapies for neurological and cognitive disorders, such as Alzheimer's disease . As a high-value synthetic intermediate, researchers can leverage this chemical to generate targeted libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-6-8(5-15)3-4-9(14-6)16-7(2)10(11,12)13/h3-4,7,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAEEYPAOZYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core and Functionalization

The core structure, pyridin-3-yl methanol , is typically synthesized via substitution reactions on appropriately substituted pyridine derivatives. The key steps involve:

  • Preparation of 3-halopyridines : Starting from commercially available pyridine derivatives, halogenation at the 3-position is achieved using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

  • Introduction of the methyl group at position 2 : Methylation at the 2-position can be performed via directed lithiation followed by methylation using methyl iodide or methyl bromide, ensuring regioselectivity.

  • Functionalization at the 6-position : The hydroxymethyl group is introduced via formylation (Vilsmeier-Haack reaction) or via nucleophilic substitution if a suitable leaving group is present.

Formation of the (1,1,1-Trifluoropropan-2-yl)oxy Substituent

The trifluoropropyl ether moiety is critical for the compound's bioactivity and is typically introduced via nucleophilic substitution:

  • Preparation of the trifluoropropanol derivative : (1,1,1-Trifluoropropan-2-ol) can be synthesized through fluorination of appropriate precursors such as allyl alcohol derivatives or via direct fluorination of propanol.

  • Ether formation : The trifluoropropanol is converted into its corresponding alkoxide using sodium hydride (NaH) or potassium tert-butoxide, then reacted with the pyridine derivative bearing a suitable leaving group (e.g., halide or mesylate) at the 6-position.

  • Key reaction conditions :

    • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Typically between 0°C to room temperature for nucleophilic substitution
    • Catalyst: No catalyst needed, but phase transfer catalysts can enhance yield

Specific Synthetic Route Based on Literature Data

A representative synthesis pathway, adapted from recent research, involves the following steps:

Step Reaction Reagents Conditions Outcome
1 Halogenation of pyridine NBS or NCS Room temperature, in a suitable solvent like acetonitrile 3-Halopyridine derivative
2 Methylation at 2-position Methyl iodide or methyl bromide With a strong base like sodium hydride (NaH) 2-Methyl-3-halopyridine
3 Introduction of hydroxymethyl group Formaldehyde or formylation reagents Under controlled conditions 3-Hydroxymethyl pyridine derivative
4 Ether formation (1,1,1-Trifluoropropan-2-ol) + base In DMF or DMSO, at 0°C to room temperature Formation of (1,1,1-trifluoropropan-2-yl)oxy group at position 6

Advanced Methods and Optimization

Recent studies have explored alternative approaches to improve yields and selectivity:

Data Tables Summarizing Key Conditions and Yields

Synthesis Step Reagents Solvent Temperature Yield (%) References
Halogenation NBS/NCS Acetonitrile Room temp 85-95 ,
Methylation Methyl halide + NaH DMF 0°C to RT 80-90 ,
Ether formation (1,1,1-Trifluoropropan-2-ol) + base DMSO RT 70-85 ,
Final purification Column chromatography - - - -

Notes on Challenges and Considerations

  • Regioselectivity : Achieving selective substitution at the 3-position of pyridine requires precise control over reaction conditions and choice of reagents.

  • Handling of fluorinated reagents : The trifluoropropanol derivatives are sensitive and require anhydrous conditions to prevent side reactions.

  • Purification : High-performance liquid chromatography (HPLC) or preparative chromatography is often necessary for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoropropan-2-yl group.

    Substitution: The trifluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the de-trifluorinated pyridine derivative.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents on Pyridine Ring Functional Groups Molecular Weight (g/mol) Key References
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol 2-CH₃, 6-OCH(CF₃)₂ -OH (methanol) ~233.19 (calculated)
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile 2-CH₃, 6-OCH(CF₃)₂ -CN (nitrile) ~242.17 (calculated)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F, pyrrolidine ring -OH (methanol) 196.22
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol 2-Cl, 6-F (benzoyl) -OH (methanol) 257.69
(6-Methoxypyridin-2-yl)-methanol 6-OCH₃ -OH (methanol) 139.15 (calculated)
Key Observations:

Trifluoropropyl Ether vs. Nitrile : The nitrile analog (MW ~242.17) replaces the hydroxymethyl group with a nitrile, increasing molecular weight but eliminating hydrogen-bonding capacity .

Fluorine vs. Methoxy Substitutions: Fluorine (in [(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol]) and methoxy groups (in [(6-Methoxypyridin-2-yl)-methanol]) introduce distinct electronic effects. Fluorine is electron-withdrawing, while methoxy is electron-donating, affecting reactivity and solubility .

Benzoyl vs.

Physicochemical Properties

  • Solubility : The trifluoropropyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxy or nitrile groups) .
  • Reactivity : The hydroxymethyl group (-CH₂OH) offers a site for further derivatization (e.g., esterification), unlike the nitrile or benzoyl analogs .
  • Stability: The tert-butyldimethylsilyl (TBS) protected analog in (tert-butyldimethylsilyloxy)methyl group) demonstrates improved stability under basic conditions compared to the unprotected methanol group in the target compound .

Biological Activity

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol, also known by its CAS number 1553934-13-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
Chemical Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
IUPAC Name 2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
CAS Number 1553934-13-6
PubChem CID Not available

The compound exhibits several mechanisms of action that contribute to its biological effects. Research indicates that it may interact with various molecular targets involved in cellular processes such as:

  • Microtubule Stabilization : Similar to other pyridine derivatives, it may stabilize microtubules, which is crucial for cell division and intracellular transport.

Pharmacological Effects

Studies have reported various pharmacological effects attributed to this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines. This effect is believed to be mediated through microtubule stabilization and disruption of mitotic spindle formation.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Neuroprotective Effects : Given its structural similarity to known CNS-active agents, there are indications that it might provide neuroprotection in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., breast and colon cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Potential

A study investigating neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves introducing the trifluoropropan-2-yl ether group to a pyridine scaffold. A common approach for analogous compounds (e.g., trifluoromethylpyridine derivatives) involves nucleophilic substitution or coupling reactions. For example, fluorination of 2-chloro-6-methylpyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C can introduce fluorine groups . For ether formation, Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) or base-mediated alkylation with 1,1,1-trifluoropropan-2-ol may be employed. Optimization includes varying solvents (e.g., DMF, THF), temperature (80–150°C), and catalysts (e.g., CuI for Ullmann-type couplings) to improve yields .

Q. How does the trifluoromethyl ether group influence the compound’s physicochemical properties?

  • Methodology : The trifluoromethyl ether group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Computational tools like COSMO-RS can predict partition coefficients, while experimental validation via HPLC retention times (e.g., using C18 columns with acetonitrile/water gradients) quantifies hydrophobicity . The electron-withdrawing nature of the CF₃ group also alters the pyridine ring’s electronic environment, which can be analyzed via NMR (¹⁹F chemical shifts) or DFT calculations .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • LC-MS : To confirm molecular weight and purity (e.g., m/z 279 [M+H]+ for the parent compound) .
  • ¹H/¹³C/¹⁹F NMR : For structural elucidation; the trifluoromethyl group shows distinct ¹⁹F signals at δ -60 to -70 ppm .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the stereochemistry of the trifluoropropan-2-yl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethylpyridine derivatives?

  • Methodology : Contradictions often arise from variations in substituent positioning (e.g., 2-methyl vs. 6-methyl) or assay conditions. For example, (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol shows higher enzyme inhibition (IC₅₀ = 1.2 µM) than its chloro analog (IC₅₀ = 5.8 µM) due to fluorine’s electronegativity . To address discrepancies:

  • Standardize bioassays (e.g., fixed ATP concentrations in kinase assays).
  • Perform SAR studies using a library of analogs with systematic substituent changes .
  • Use molecular docking to correlate activity with binding pocket interactions (e.g., AutoDock Vina) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Isotopic labeling : Introduce deuterium at the methanol group to slow oxidative metabolism .
  • Prodrug design : Convert the methanol group to a phosphate ester for improved solubility and controlled release .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation at the methyl group) and guide structural modifications .

Q. How do steric and electronic effects of the trifluoropropan-2-yloxy group impact reactivity in cross-coupling reactions?

  • Methodology : The bulky CF₃ group hinders Suzuki-Miyaura couplings at the pyridine’s 3-position. Computational modeling (e.g., Gaussian09) predicts steric maps and transition-state energies. Experimentally, palladium catalysts with bulky ligands (e.g., SPhos) improve yields by reducing steric clashes . Electronic effects are quantified via Hammett σ constants, where the CF₃ group’s σₚ = 0.54 enhances electrophilicity at adjacent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

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